5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound that belongs to the indazole family, characterized by the presence of both bromine and fluorine substituents along with a tetrahydro-2H-pyran-2-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties, making it a valuable building block for the synthesis of more complex molecules in pharmaceutical research.
The synthesis of 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves several key steps:
The synthesis may face challenges such as controlling reaction conditions to minimize side reactions and optimizing yields. The use of protective groups during synthesis can also complicate the process but may be necessary to achieve desired selectivity in reactions.
The molecular structure of 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be described by its IUPAC name, which reflects its complex arrangement of atoms:
The presence of bromine and fluorine atoms contributes to its unique chemical properties, influencing reactivity and interaction with biological targets .
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions:
Common reagents include sodium hydride for substitution reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction processes. The choice of reagents significantly impacts the yield and purity of the final products .
The mechanism of action for 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific biological targets such as enzymes or receptors. These interactions can lead to various biological effects, including antimicrobial activity or inhibition of cancer cell proliferation. The precise pathways depend on the specific application and biological context being studied .
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole exhibits several notable physical properties:
The compound's chemical properties include:
These properties influence its behavior in chemical reactions and its potential applications in various fields .
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several significant applications:
The synthesis of the 5-bromo-3-fluoro-1H-indazole core employs catalytic strategies to achieve precise functionalization. Metal-free approaches utilize n-butyllithium (-78°C) for directed ortho-lithiation, followed by electrophilic bromination with bromine sources (e.g., NBS), yielding the 5-brominated intermediate with >85% regioselectivity [8]. Alternatively, palladium-catalyzed methods leverage Buchwald-Hartwig amination for nitrogen protection prior to halogenation, using Pd(dba)₂/XPhos catalytic systems to minimize diarylation byproducts [4]. Recent advances employ continuous-flow reactors with immobilized Pd catalysts, reducing reaction times from hours to minutes while maintaining yields >90% [8].
Table 1: Catalytic Systems for Indazole Core Synthesis
Catalyst System | Reaction Type | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Pd(OAc)₂/XPhos | Buchwald-Hartwig | 100 | 92 | >95% N1-selectivity |
CuI/1,10-phenanthroline | Cyclocondensation | 120 | 78 | 85% 3-fluoro |
None (n-BuLi) | Directed ortho-lithiation | -78 | 88 | >90% 5-bromo |
Regioselectivity in bromo-fluoro substitution is governed by the ortho-directing effect of the 3-fluoro group and the electron-withdrawing nature of the N1-THP protection. Computational studies (DFT) confirm a 12.3 kcal/mol energy preference for electrophilic aromatic substitution (SEAr) at C5 versus C4/C7 positions due to favorable charge distribution [7]. Fluorination precedes bromination, typically using Selectfluor® in acetonitrile (70°C, 6h) to install the 3-fluoro group with >98% purity [6]. Subsequent bromination employs bromine in acetic acid or CuBr₂ in DMF, achieving 85–92% isolated yields of the 5-bromo derivative. The "halogen dance" phenomenon is mitigated by kinetic control at -20°C, suppressing dibromide formation to <3% [6].
Table 2: Regioselective Halogenation Protocols
Step | Reagent | Solvent | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Fluorination | Selectfluor® | MeCN | 70°C, 6h | 95 | >99% C3 |
Bromination | Br₂ | AcOH | 25°C, 2h | 88 | 95:5 (C5:C7) |
Bromination | CuBr₂ | DMF | 100°C, 12h | 92 | 97:3 (C5:C7) |
The tetrahydro-2H-pyran-2-yl (THP) group serves as an acid-labile N1-protectant, enabling orthogonal functionalization of the indazole ring. Installation occurs via refluxing 3-fluoro-1H-indazole with 3,4-dihydro-2H-pyran (DHP) in dichloromethane (DCM) catalyzed by p-toluenesulfonic acid (p-TsOH, 0.1 equiv), achieving >95% conversion in 2h [5] [8]. THP stabilizes the indazole against electrophilic degradation during bromination, as confirmed by NMR studies showing no N-H proton exchange after 24h under bromination conditions. Deprotection uses mild acidic conditions (HCl/MeOH, 0°C, 1h) without cleaving C-Br bonds, with >98% recovery of the free indazole . THP’s steric bulk also suppresses N-oxide formation during oxidation steps.
The C5-bromo substituent in 5-bromo-3-fluoro-1-(THP)-1H-indazole serves as a versatile handle for palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions require precise optimization:
Notably, C–S cross-coupling employs Pd(OAc)₂/Xantphos with arylthiols, achieving 89% yield of 5-arylthioindazoles – key intermediates for kinase inhibitors [4]. Microwave-assisted Sonogashira reactions (PdCl₂(PPh₃)₂/CuI, DIPA, 100°C, 20min) deliver alkynylated products in 91% yield, a 5-fold rate enhancement over thermal methods [8].
Table 3: Optimized Cross-Coupling Reactions at C5-Bromo Position
Reaction Type | Catalyst System | Conditions | Yield (%) | Application Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/SPhos | K₂CO₃, Toluene/H₂O, 80°C | 94 | VEGFR-2 inhibitors [4] |
Sonogashira | PdCl₂(PPh₃)₂/CuI | DIPA, MW, 100°C | 91 | Radioligand synthesis [8] |
C–S Coupling | Pd(OAc)₂/Xantphos | Arylthiols, dioxane, 90°C | 89 | Anticancer agents [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0